Cas no 2138424-99-2 (8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid)

8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-739527
- 2138424-99-2
- 8-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
-
- インチ: 1S/C10H10BrNO2/c11-9-4-7(10(13)14)3-6-1-2-12-5-8(6)9/h3-4,12H,1-2,5H2,(H,13,14)
- InChIKey: ZQNPTEXXNIWFJP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)O)=CC2=C1CNCC2
計算された属性
- せいみつぶんしりょう: 254.98949g/mol
- どういたいしつりょう: 254.98949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.7
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739527-1.0g |
8-bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid |
2138424-99-2 | 1g |
$0.0 | 2023-06-06 |
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 関連文献
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acidに関する追加情報
Research Brief on 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 2138424-99-2): Recent Advances and Applications
The compound 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (CAS: 2138424-99-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research brief synthesizes the latest findings on this molecule, highlighting its synthetic pathways, biological activities, and potential therapeutic uses. The tetrahydroisoquinoline scaffold, to which this compound belongs, is a privileged structure in drug design, known for its ability to interact with diverse biological targets.
Recent studies have explored the synthetic optimization of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, focusing on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for its synthesis, utilizing palladium-catalyzed cross-coupling reactions to introduce the bromo substituent efficiently. This advancement addresses previous challenges in regioselectivity and offers a scalable route for industrial production. The compound's carboxylic acid moiety further enhances its utility as a building block for derivatization, enabling the creation of analogs with tailored pharmacological properties.
In terms of biological activity, 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has shown promise as a key intermediate in the development of protease inhibitors. Research published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its incorporation into novel inhibitors targeting thrombin and factor Xa, critical players in coagulation pathways. The bromo-substituent's electron-withdrawing effects were found to enhance binding affinity to these serine proteases, suggesting its potential in antithrombotic drug development. Molecular docking studies corroborated these findings, revealing favorable interactions with the enzymes' active sites.
Beyond cardiovascular applications, this compound has emerged as a valuable scaffold in neuroscience research. A 2024 study in ACS Chemical Neuroscience reported its use in designing sigma-1 receptor modulators, with the bromo group playing a crucial role in receptor subtype selectivity. The tetrahydroisoquinoline core's rigidity and the carboxylic acid's ability to form salt bridges with receptor residues contributed to improved blood-brain barrier penetration and target engagement. These findings open new avenues for treating neurodegenerative disorders and chronic pain.
The pharmacokinetic profile of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid derivatives has also been investigated, with recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicating favorable drug-like properties. Researchers have employed prodrug strategies to enhance oral bioavailability, particularly by esterifying the carboxylic acid group. These modifications have shown success in preclinical models, as evidenced by a 2023 Nature Communications paper detailing improved plasma concentrations and tissue distribution of prodrug analogs.
Looking forward, the versatility of 8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid positions it as a cornerstone in fragment-based drug discovery. Its modular structure allows for rapid generation of diverse chemical libraries, facilitating hit identification in high-throughput screening campaigns. The compound's commercial availability (through suppliers like Sigma-Aldrich and TCI Chemicals) and well-characterized properties further accelerate research efforts. As synthetic methodologies continue to evolve and biological targets are further elucidated, this molecule is poised to play an increasingly important role in addressing unmet medical needs across multiple therapeutic areas.
2138424-99-2 (8-Bromo-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid) 関連製品
- 2757917-34-1(3-Methanesulfonylcyclobutyl 4-methylbenzene-1-sulfonate)
- 2287283-58-1(1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid)
- 1351413-81-4(3-Pyridinecarbonitrile, 4-(difluoromethyl)-6-fluoro-)
- 136897-50-2((R)-2-Oleamidopropanoic acid)
- 18670-38-7(Butanedioic acid, 1,4-bis[2-[(phenylamino)thioxomethyl]hydrazide])
- 1779124-39-8(Tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate)
- 1239844-77-9(ethyl 4-bromo-2-methyl-3-oxo-1H-pyrazole-5-carboxylate)
- 1540929-20-1(5-amino-1-(3-methoxypropyl)-4-methyl-1,2-dihydropyridin-2-one)
- 1904274-93-6(1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one)
- 1805557-09-8(Ethyl 6-(chloromethyl)-3-(difluoromethyl)-2-methoxypyridine-4-acetate)




